molecular formula C7H10F2O4 B2476514 4,4-Difluoro-2-methoxycarbonylpentanoic acid CAS No. 2248375-78-0

4,4-Difluoro-2-methoxycarbonylpentanoic acid

Cat. No.: B2476514
CAS No.: 2248375-78-0
M. Wt: 196.15
InChI Key: PKRWYQNJDIPPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-2-methoxycarbonylpentanoic acid is a fluorinated carboxylic acid ester that serves as a versatile synthetic intermediate in medicinal chemistry and chemical biology research. The geminal difluoro moiety at the 4-position is a key structural feature, known to impart enhanced metabolic stability and influence the lipophilicity and pKa of molecules, mimicking transition states or carbonyl groups in bioactive compounds . This compound is particularly valuable for the synthesis of complex, high-value molecules, including noncanonical amino acids like 4,4-difluoroglutamic acid, which is of significant interest for the development of peptide-based catalysts and bioconjugation studies . The presence of both a protected carboxylate (methyl ester) and a free carboxylic acid allows for orthogonal functionalization, making it a valuable building block for constructing diverse compound libraries and probes. Researchers utilize this compound in the study of membrane proteins and other biological systems through Genetic Code Expansion (GCE) methodologies, where its incorporation can enable advanced biochemical and biophysical analyses . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

4,4-difluoro-2-methoxycarbonylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O4/c1-7(8,9)3-4(5(10)11)6(12)13-2/h4H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRWYQNJDIPPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)C(=O)OC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2-methoxycarbonylpentanoic acid typically involves the introduction of fluorine atoms into a pentanoic acid derivative. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require an inert atmosphere, low temperatures, and the use of solvents like dichloromethane or acetonitrile to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of advanced fluorination techniques and catalysts can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-methoxycarbonylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the methoxycarbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

4,4-Difluoro-2-methoxycarbonylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism by which 4,4-Difluoro-2-methoxycarbonylpentanoic acid exerts its effects depends on its interaction with molecular targets. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorobenzophenone: Another fluorinated compound with applications in organic synthesis and materials science.

    2-Fluoro-4-(methoxycarbonyl)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.

Uniqueness

4,4-Difluoro-2-methoxycarbonylpentanoic acid is unique due to its specific combination of fluorine atoms and a methoxycarbonyl group on a pentanoic acid backbone. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.

Biological Activity

4,4-Difluoro-2-methoxycarbonylpentanoic acid is a synthetic compound that has garnered interest in various biological applications due to its unique chemical structure. This article provides a detailed overview of its biological activity, including potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H10F2O3C_7H_10F_2O_3. The compound features two fluorine atoms and a methoxycarbonyl group attached to a pentanoic acid backbone. This structure contributes to its distinctive reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that fluorinated compounds can enhance the efficacy of antibiotics by altering membrane permeability and inhibiting bacterial growth. This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been found to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways. Further investigation is needed to elucidate the specific pathways affected by this compound.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It could interact with cell surface receptors, modulating signaling pathways that control cell proliferation and survival.
  • Membrane Disruption : The presence of fluorine atoms may enhance the compound's ability to penetrate cellular membranes, affecting intracellular processes.

Case Studies

Several studies have explored the biological activities of related compounds. For instance:

  • Antimicrobial Efficacy : A study on fluorinated derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The derivatives showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Cancer Cell Lines : Research involving various cancer cell lines revealed that similar compounds could reduce cell viability by over 50% at specific concentrations after 48 hours of exposure. The mechanism was attributed to increased oxidative stress and apoptosis induction.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionAlteration in metabolic pathways

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